molecular formula C20H19ClN4O3S B11044691 8-(4-Chlorophenyl)-7-(methoxymethyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

8-(4-Chlorophenyl)-7-(methoxymethyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11044691
M. Wt: 430.9 g/mol
InChI Key: HROHFDGQUFSVKW-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazines, which exhibit diverse properties and applications. Let’s explore its structure and significance.

Preparation Methods

Synthetic Routes::

Industrial Production:: Specific industrial production methods for this compound are not widely documented. research continues to explore efficient large-scale synthesis routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore reduction pathways.

    Substitution: Assess substitution reactions.

    Other Transformations: Investigate other reactions it may undergo.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂).

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).

    Substitution: Halogens (e.g., Cl₂, Br₂).

    Other Reactions: Appropriate reagents based on the specific transformation.

Major Products:: Identify the key products formed from these reactions.

Scientific Research Applications

Chemistry::

  • Investigate its role as a building block for novel organic molecules.
  • Explore its reactivity in various chemical environments.
Biology and Medicine::
  • Assess its potential as a pharmacophore or drug scaffold.
  • Investigate its interactions with biological targets.
Industry::
  • Explore applications in materials science, such as liquid crystals or polymers.

Mechanism of Action

Understand how this compound exerts its effects:

  • Identify molecular targets.
  • Explore relevant signaling pathways.

Comparison with Similar Compounds

Highlight its uniqueness by comparing it to other related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-7-(methoxymethyl)-3-methylsulfonyl-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C20H19ClN4O3S/c1-28-12-16-17(13-8-10-15(21)11-9-13)19-22-23-20(29(2,26)27)18(25(19)24-16)14-6-4-3-5-7-14/h3-11,18,22H,12H2,1-2H3

InChI Key

HROHFDGQUFSVKW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(C(=NNC2=C1C3=CC=C(C=C3)Cl)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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